
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide is a chemical compound . It is also known as 5-Bromo-2-oxo-6-trifluoromethyl-1,2-dihydro-pyridine-3-carbonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C7H2BrF3N2O . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 267.0027896 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide derivatives have been evaluated for their antimicrobial and antifungal properties. A study synthesized various derivatives and found that certain compounds displayed broad-spectrum antibacterial activity, comparable to standard antibiotics like Ampicillin and Gentamicin. Additionally, some derivatives were as effective as Amphotericin B against the fungus Aspergillus fumigatus (El-Sehrawi et al., 2015).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized, contributing to our understanding of their structural properties. For instance, a study reported the synthesis and spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies (Vural & Kara, 2017).
Non-linear Optical Properties
The non-linear optical (NLO) properties of derivatives have been investigated. For example, one study examined the NLO properties of related compounds, contributing to potential applications in photonics and optoelectronics (Jayarajan et al., 2019).
Insecticidal Activities
Derivatives of the compound have shown potential in the field of pest control. A study synthesizing novel pyrrole derivatives, closely related to this compound, demonstrated moderate larvicidal and acaricidal activities, suggesting potential as lead compounds for new pesticides (Li et al., 2012).
Fluorescence Properties
The compound's derivatives have been studied for their fluorescence properties, which are significant in developing fluorescent probes and materials. A study on the non-catalytic conversion of related compounds revealed fluorescent derivatives with potential applications in fluorescence-based technologies (Ershov et al., 2015).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-bromo-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-2(5(12)14)6(15)13-4(3)7(9,10)11/h1H,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVNISBADEAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
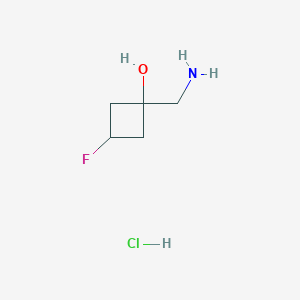
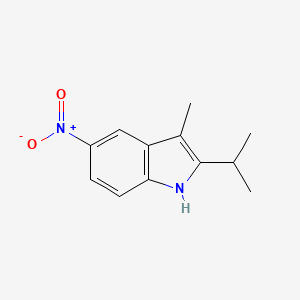
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
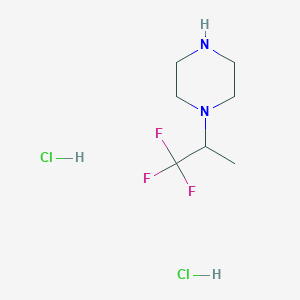
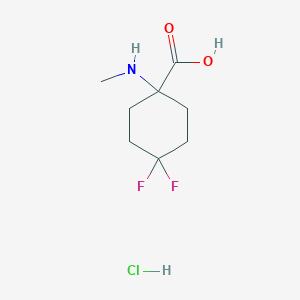
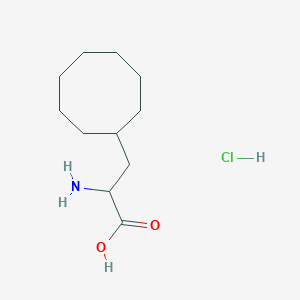
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)
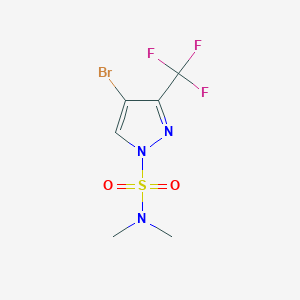

![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
